Cas no 1698255-96-7 (7-fluoro-3-(propan-2-yl)-1H-indole)

7-Fluoro-3-(propan-2-yl)-1H-indole is a fluorinated indole derivative with a branched alkyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorine atom enhances its reactivity and metabolic stability, making it valuable for structure-activity relationship studies. The isopropyl group contributes to lipophilicity, influencing binding affinity in bioactive molecules. Its well-defined structure allows for precise modifications in medicinal chemistry applications. The compound is typically handled under inert conditions due to its sensitivity. Suitable for research-scale applications, it offers a balance of reactivity and stability for exploratory synthetic work.
7-fluoro-3-(propan-2-yl)-1H-indole structure
1698255-96-7 structure
商品名:7-fluoro-3-(propan-2-yl)-1H-indole
CAS番号:1698255-96-7
MF:C11H12FN
メガワット:177.218086242676
CID:5744719
PubChem ID:165438116

7-fluoro-3-(propan-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 7-fluoro-3-(propan-2-yl)-1H-indole
    • AKOS027393078
    • 7-Fluoro-3-isopropyl-1H-indole
    • 1698255-96-7
    • KS-8929
    • 7-fluoro-3-propan-2-yl-1H-indole
    • SCHEMBL16522856
    • 1H-Indole, 7-fluoro-3-(1-methylethyl)-
    • MDL: MFCD27995748
    • インチ: 1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3
    • InChIKey: RYBPCUMZFSFKKL-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC2=C1NC=C2C(C)C

計算された属性

  • せいみつぶんしりょう: 177.095377549g/mol
  • どういたいしつりょう: 177.095377549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 15.8Ų

じっけんとくせい

  • 密度みつど: 1.134±0.06 g/cm3(Predicted)
  • ふってん: 285.2±20.0 °C(Predicted)
  • 酸性度係数(pKa): 15.72±0.30(Predicted)

7-fluoro-3-(propan-2-yl)-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-383497-0.25g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
0.25g
$1432.0 2023-03-02
Enamine
EN300-338673-0.25g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
0.25g
$1432.0 2023-09-03
Enamine
EN300-383497-2.5g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
2.5g
$3051.0 2023-03-02
Enamine
EN300-338673-0.1g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
0.1g
$1371.0 2023-09-03
Enamine
EN300-338673-5.0g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
5.0g
$4517.0 2023-02-23
Enamine
EN300-383497-0.5g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
0.5g
$1495.0 2023-03-02
Enamine
EN300-383497-5.0g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
5.0g
$4517.0 2023-03-02
Enamine
EN300-338673-2.5g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
2.5g
$3051.0 2023-09-03
Enamine
EN300-338673-1.0g
7-fluoro-3-(propan-2-yl)-1H-indole
1698255-96-7
1g
$0.0 2023-06-07
Chemenu
CM231226-1g
7-Fluoro-3-isopropyl-1H-indole
1698255-96-7 95%+
1g
$517 2021-08-04

7-fluoro-3-(propan-2-yl)-1H-indole 関連文献

7-fluoro-3-(propan-2-yl)-1H-indoleに関する追加情報

Recent Advances in the Study of 7-Fluoro-3-(propan-2-yl)-1H-indole (CAS: 1698255-96-7)

The compound 7-fluoro-3-(propan-2-yl)-1H-indole (CAS: 1698255-96-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule, characterized by its fluoro-substituted indole core, has shown promising potential in various therapeutic applications, particularly in oncology and neurology. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and biological activities, making it a compound of high interest for drug discovery and development.

One of the key areas of research has been the synthesis and optimization of 7-fluoro-3-(propan-2-yl)-1H-indole. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a palladium-catalyzed cross-coupling reaction, which demonstrated high efficiency and scalability. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.

In addition to synthetic improvements, the biological activity of 7-fluoro-3-(propan-2-yl)-1H-indole has been extensively investigated. Recent in vitro and in vivo studies have highlighted its potent inhibitory effects on specific kinase pathways implicated in cancer progression. For instance, a 2024 study in Cancer Research reported that the compound selectively targets the PI3K/AKT/mTOR pathway, leading to apoptosis in several cancer cell lines, including breast and lung carcinomas. These findings suggest that 7-fluoro-3-(propan-2-yl)-1H-indole could serve as a lead compound for developing next-generation kinase inhibitors.

Another promising avenue of research involves the compound's potential applications in neurodegenerative diseases. A preprint article from BioRxiv (2024) explored its neuroprotective properties in models of Alzheimer's disease. The study found that 7-fluoro-3-(propan-2-yl)-1H-indole reduces amyloid-beta aggregation and mitigates oxidative stress in neuronal cells. While these results are preliminary, they open new possibilities for therapeutic interventions in neurodegenerative disorders.

Despite these advancements, challenges remain in the development of 7-fluoro-3-(propan-2-yl)-1H-indole as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further optimization to enhance its drug-like properties. Additionally, comprehensive toxicology assessments are needed to ensure its safety profile before progressing to clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to address these challenges in the coming years.

In conclusion, 7-fluoro-3-(propan-2-yl)-1H-indole (CAS: 1698255-96-7) represents a compelling candidate for drug development, with demonstrated efficacy in oncology and potential applications in neurology. Continued research into its synthesis, mechanism of action, and therapeutic potential will be essential for translating these findings into clinical benefits. The compound's versatility and promising preclinical data underscore its importance in the evolving landscape of chemical biology and pharmaceutical research.

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